1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure
Vorbereitungsmethoden
The synthesis of 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between chlorocarbonylsulfenyl chloride and an appropriate amide in a solvent such as toluene or chloroform . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The chlorocarbonylsulfenyl chloride is added drop-wise to the amide solution, and the mixture is heated to facilitate the cycloaddition reaction, resulting in the formation of the oxathiazolone ring .
Analyse Chemischer Reaktionen
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- undergoes various chemical reactions, including:
Decarboxylation: This reaction leads to the formation of isothiazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions where the pyridinyl group can be replaced by other functional groups, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a selective inhibitor of proteasomes in Mycobacterium tuberculosis and humans. This makes it a promising candidate for the development of new antimicrobial agents.
Materials Science: The unique electronic properties of the oxathiazolone ring make it useful in the development of materials with specific electrical and charge-transport characteristics.
Biological Research: The compound’s ability to inhibit specific enzymes and proteins makes it valuable for studying various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as proteasomes. The compound binds to the active site of the proteasome, inhibiting its activity and preventing the degradation of proteins . This inhibition can lead to the accumulation of proteins within the cell, ultimately causing cell death. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- can be compared to other similar compounds, such as:
1,3,4-Oxathiazol-2-one, 5-(3-pyridinyl)-: This compound has a similar structure but with the pyridinyl group attached at a different position on the ring.
1,4,2-Oxathiazol-5-one: Another isomer of oxathiazolone with different electronic and structural properties.
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but contain nitrogen instead of sulfur in the ring.
The uniqueness of 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- lies in its specific electronic properties and its ability to selectively inhibit proteasomes, making it a valuable compound for both research and potential therapeutic applications .
Eigenschaften
345631-83-6 | |
Molekularformel |
C7H4N2O2S |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
5-pyridin-4-yl-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C7H4N2O2S/c10-7-11-6(9-12-7)5-1-3-8-4-2-5/h1-4H |
InChI-Schlüssel |
GBLGUALQMKIIMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NSC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.